3-Methyl-2-(propylamino)butanoic acid
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-methyl-2-(propylamino)butanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-5-9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
SXDSPQBVBYCOKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(propylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methyl-2-aminobutanoic acid with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Methyl-2-aminobutanoic acid.
Reagent: Propyl halide (e.g., propyl bromide).
Conditions: Basic conditions using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-Methyl-2-aminobutanoic acid is dissolved in a suitable solvent (e.g., ethanol), and the propyl halide is added. The mixture is then heated under reflux for several hours to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-Methyl-2-(propylamino)butanone, which can be synthesized from 3-Methyl-2-aminobutanone and propylamine. The hydrogenation process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(propylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Formation of 3-Methyl-2-(propylamino)butanone or this compound.
Reduction: Formation of 3-Methyl-2-(propylamino)butanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Methyl-2-(propylamino)butanoic acid serves as a reagent in organic synthesis and is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It may exhibit enzyme inhibition properties or modulate receptor signaling pathways, which are critical for understanding its therapeutic applications.
Medicine
Research is ongoing to explore the therapeutic potential of this compound. It is being investigated as a precursor for drug development, particularly in the creation of compounds that could target specific diseases or conditions.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
Antibacterial Studies
A study examined the antibacterial efficacy of various compounds similar to this compound against common bacterial strains. Although direct data for this compound were not available, related compounds showed varying minimum inhibitory concentration (MIC) values indicating potential for further exploration in this area.
Enzyme Interaction Studies
Research focusing on enzyme inhibitors highlighted that compounds with similar structures could effectively inhibit enzymes involved in metabolic pathways. This suggests that this compound may have similar capabilities worth investigating further.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It may also interact with receptors or transporters in biological systems, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 3-methyl-2-(propylamino)butanoic acid can be compared to analogs with variations in the amino group substituents, oxidation states, or aromatic modifications. Below is a detailed analysis:
Substituent Variations on the Amino Group
Table 1: Comparison of Amino-Substituted Analogs
Key Observations :
- Propylamino vs. Heterocyclic Substituents: The propylamino group in the target compound confers moderate lipophilicity, while pyridinylformamido () and tetrazolyl-biphenyl () substituents increase polarity and target affinity, critical for drug-receptor interactions.
- Metabolic Relevance: The propylamino derivative is identified as a metabolite of MMB022, suggesting susceptibility to enzymatic hydrolysis (e.g., esterase activity) .
Aromatic and Oxo Derivatives
Table 2: Comparison with Aromatic and Oxo Analogs
Key Observations :
- Phenyl vs. Propylamino: The phenyl group () enhances aromatic interactions but reduces solubility in aqueous media compared to the propylamino derivative.
- Oxo Derivative: The oxo group in 3-methyl-2-oxobutanoic acid () increases electrophilicity, making it reactive in keto-enol tautomerism and metabolic pathways.
Biological Activity
3-Methyl-2-(propylamino)butanoic acid, also known as a derivative of amino acids, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₇NO₂
- Molar Mass : Approximately 158.24 g/mol
- Structural Features : The compound features a butanoic acid backbone with a methyl group on the third carbon and a propylamino group on the second carbon, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its structural properties suggest potential roles in:
- Receptor Binding : The propylamino group may facilitate binding to specific receptors, influencing signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
- Neuroprotective Potential :
- Receptor Interaction Studies :
- Synthesis and Biological Evaluation :
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methylbutanamide | Lacks propylamino group | Simpler structure; potentially less bioactivity |
| N,N-Dimethylbutanamide | Contains dimethyl instead of propyl | Increased lipophilicity; different receptor interactions |
| 4-Methyl-2-pentanamine | Longer carbon chain with methyl group | Potentially different pharmacodynamics |
| 2-Amino-4-methylpentanoic acid | Contains an acid functional group | More polar; different solubility characteristics |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Methyl-2-(propylamino)butanoic acid in laboratory settings?
- Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, introducing the propylamino group to a 3-methyl-2-oxobutanoic acid precursor (e.g., via Leuckart reaction) followed by purification using ion-exchange chromatography or recrystallization. Protecting groups like Cbz (benzyloxycarbonyl) can stabilize intermediates, as seen in analogous N-methylvaline derivatives . Reaction optimization should monitor pH and temperature to avoid racemization, particularly if chiral centers are present .
Q. What analytical techniques confirm the structure and purity of this compound?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify backbone structure and substituent integration.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass ~173.12 g/mol).
- HPLC with UV/Vis detection (reverse-phase C18 columns) for purity assessment.
- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).
Cross-reference spectral data with PubChem entries for validation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Follow guidelines for irritant chemicals:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store at 2–8°C in airtight, moisture-resistant containers to prevent degradation .
- Refer to SDS sheets for emergency procedures (e.g., spill neutralization with inert absorbents) .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved and quantified?
- Methodological Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid.
- Enzymatic resolution : Employ lipases or acylases to selectively hydrolyze one enantiomer, as demonstrated in valine derivatives .
- Circular dichroism (CD) : Validate enantiopurity by comparing optical rotation with standards .
Q. What strategies optimize reaction conditions to minimize racemization during synthesis?
- Methodological Answer:
- Low-temperature reactions : Conduct amination steps at 0–4°C to reduce kinetic energy-driven racemization.
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect amines, stabilizing intermediates without inducing steric hindrance .
- In situ monitoring : Employ real-time pH probes and chiral GC/MS to track stereochemical integrity .
Q. How does the propylamino group influence solubility and reactivity compared to other alkylamino derivatives?
- Methodological Answer:
- Solubility : The propyl chain enhances lipophilicity (logP ~1.2) compared to methyl or ethyl analogs, reducing aqueous solubility but improving membrane permeability. Solubility can be modulated via salt formation (e.g., sodium or hydrochloride salts) .
- Reactivity : The propyl group’s steric bulk may slow nucleophilic reactions but stabilize intermediates in multi-step syntheses, as seen in valsartan analogs .
Q. What in silico tools predict metabolic pathways and bioactivity of this compound?
- Methodological Answer:
- PubChem : Access ADMET data and metabolic fingerprints .
- SwissADME : Predict bioavailability, CYP450 interactions, and metabolite formation.
- PISTACHIO/BKMS databases : Model enzymatic cleavage sites and degradation products, leveraging structural analogs like 4-oxo derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer:
- Reaction scale : Bench-scale syntheses (1–10 mmol) may report lower yields due to inefficiencies absent in microfluidic or automated systems.
- Purification methods : Yields vary with techniques (e.g., column chromatography vs. distillation). Cross-validate using orthogonal methods like TLC and HPLC .
- Side reactions : Propylamino group oxidation or dimerization can occur; monitor via LC-MS and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
